Cas no 613262-16-1 (5-BromobenzoDisothiazol-3-amine)
5-BromobenzoDisothiazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromobenzo[d]isothiazol-3-amine
- 1,2-Benzisothiazol-3-amine, 5-bromo-
- 5-bromo-1,2-benzothiazol-3-amine
- 5-BromobenzoDisothiazol-3-amine
-
- MDL: MFCD11847097
- Inchi: 1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
- InChI Key: NTLSBZHEUNMUAP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(N)=NS2
Computed Properties
- Exact Mass: 227.93600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 67.15000
- LogP: 3.22220
5-BromobenzoDisothiazol-3-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-BromobenzoDisothiazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123102-1g |
5-bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 1g |
$228 | 2021-08-05 | |
| Fluorochem | 077477-250mg |
5-Bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 250mg |
£102.00 | 2022-03-01 | |
| Fluorochem | 077477-1g |
5-Bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 1g |
£259.00 | 2022-03-01 | |
| Fluorochem | 077477-5g |
5-Bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 5g |
£1058.00 | 2022-03-01 | |
| TRC | B815268-10mg |
5-Bromobenzo[D]isothiazol-3-amine |
613262-16-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815268-50mg |
5-Bromobenzo[D]isothiazol-3-amine |
613262-16-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B815268-100mg |
5-Bromobenzo[D]isothiazol-3-amine |
613262-16-1 | 100mg |
$ 185.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846250-100mg |
5-Bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 100mg |
¥511.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846250-25mg |
5-Bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 25mg |
¥212.00 | 2022-09-02 | |
| Chemenu | CM123102-1g |
5-bromobenzo[d]isothiazol-3-amine |
613262-16-1 | 95% | 1g |
$*** | 2023-05-30 |
5-BromobenzoDisothiazol-3-amine Suppliers
5-BromobenzoDisothiazol-3-amine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 5-BromobenzoDisothiazol-3-amine
Recent Advances in the Study of 5-BromobenzoDisothiazol-3-amine (CAS: 613262-16-1) in Chemical Biology and Pharmaceutical Research
5-BromobenzoDisothiazol-3-amine (CAS: 613262-16-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 5-BromobenzoDisothiazol-3-amine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromo-substituent for further functionalization through palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of compounds with improved selectivity profiles. The resulting inhibitors showed promising activity against B-cell malignancies in preclinical models, with several derivatives advancing to early-stage clinical trials.
In the field of antimicrobial research, 5-BromobenzoDisothiazol-3-amine has shown remarkable potential as a scaffold for developing new classes of antibiotics. A recent Nature Communications paper (2024) reported its incorporation into benzisothiazolone derivatives that exhibit potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, with minimal cytotoxicity observed in mammalian cell lines.
From a chemical biology perspective, researchers have exploited the reactivity of 5-BromobenzoDisothiazol-3-amine to develop fluorescent probes for studying protein-protein interactions. The compound's ability to undergo selective bioconjugation with cysteine residues has enabled the creation of site-specific labeling reagents, as demonstrated in a 2024 ACS Chemical Biology publication. These tools are proving invaluable for real-time monitoring of cellular processes and drug-target engagement studies.
Recent advancements in synthetic methodology have also improved access to 5-BromobenzoDisothiazol-3-amine and its derivatives. A 2023 Organic Process Research & Development article described a scalable, environmentally friendly synthesis route that reduces the use of hazardous reagents while maintaining high yields. This development is particularly significant for potential industrial-scale production of pharmaceutical candidates derived from this scaffold.
Looking forward, the unique properties of 5-BromobenzoDisothiazol-3-amine continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its exploration in targeted protein degradation (PROTACs), covalent inhibitor design, and as a component of metal-organic frameworks for drug delivery. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important focus of chemical biology and medicinal chemistry research in the coming years.
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